

Application of XDM-CBP in High-Throughput Screening: A Guide for Researchers

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Compound of Interest						
Compound Name:	Xdm-cbp					
Cat. No.:	B13427487	Get Quote				

Introduction

XDM-CBP is a potent and selective small-molecule inhibitor targeting the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT) activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation of CBP/p300 activity is implicated in various diseases, particularly in cancer, making them attractive therapeutic targets.[2] High-throughput screening (HTS) plays a pivotal role in identifying and characterizing novel modulators of CBP/p300, such as **XDM-CBP**, for drug discovery and development.

This document provides detailed application notes and protocols for utilizing **XDM-CBP** and other CBP/p300 inhibitors in HTS campaigns. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and drug discovery.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory potency of various compounds targeting CBP/p300, providing a comparative overview for researchers.

Table 1: In Vitro Inhibitory Activity of CBP/p300 Inhibitors



Compound	Target	Assay Type	IC50 (nM)	Reference
A-485	р300-ВНС	TR-FRET	9.8	[3]
A-485	CBP-BHC	TR-FRET	2.6	[3]
A-486 (inactive analog)	р300-ВНС	TR-FRET	>10,000	[3]
A-486 (inactive analog)	СВР-ВНС	TR-FRET	9,032	[3]
DC_CP20	CBP BrD	TR-FRET	744.3	[4]
I-CBP112	CBP/p300	Thermal Shift	-	[5]
C646	р300 НАТ	Radioactive Assay	400	[6]

Table 2: Cellular Activity of CBP/p300 Inhibitors

Compound	Cell Line	Assay Type	IC50 (μM)	Reference
DC_CP20	MV4-11 (human leukemia)	Proliferation Assay	19.2	[4]
A-485	HCC2429 (NUT midline carcinoma)	Cell Viability	~0.25	[7]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of CBP/p300 inhibitors are provided below.

Protocol 1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for CBP Bromodomain Inhibitors

Methodological & Application





This protocol is adapted from established high-throughput screening assays for CBP bromodomain inhibitors.[4][8]

Objective: To identify and characterize small-molecule inhibitors of the interaction between the CBP bromodomain and acetylated histone peptides in a high-throughput format.

Materials:

- CBP bromodomain (human, amino acids 1081-1197) labeled with a Europium (Eu3+) chelate (donor fluorophore).
- Biotinylated peptide containing an acetylated lysine residue (e.g., from histone H4).
- Allophycocyanin (APC)-labeled avidin or streptavidin (acceptor fluorophore).
- TR-FRET Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100).[4]
- Test compounds (dissolved in DMSO).
- 384-well white opaque microplates.
- TR-FRET compatible plate reader.

Procedure:

- Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 40 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Protein Preparation: Dilute the Eu3+-labeled CBP bromodomain to the desired concentration (e.g., 10 nM) in TR-FRET Assay Buffer.[4]
- Protein Addition: Add 20 μ L of the diluted Eu3+-labeled CBP bromodomain to each well of the compound plate.
- Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the bromodomain.[4]



- Substrate Addition: Prepare a mixture of the biotinylated acetylated peptide and APC-labeled streptavidin in TR-FRET Assay Buffer.
- Add 20 μ L of the substrate mixture to each well. The final volume in each well will be 40 μ L. [4]
- Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
- Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 620 nm (Europium) and 665 nm (APC) after excitation at approximately 340 nm.
- Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Inhibition
 is observed as a decrease in the TR-FRET signal. Determine the IC50 values for active
 compounds by plotting the percentage of inhibition against the compound concentration.

Protocol 2: AlphaLISA Assay for p300/CBP HAT Activity

This protocol is based on commercially available AlphaLISA assay kits for p300.[9]

Objective: To screen for inhibitors of the histone acetyltransferase (HAT) activity of p300/CBP.

Materials:

- Recombinant p300 or CBP enzyme.
- Biotinylated histone peptide substrate (e.g., H3 or H4 peptide).
- Acetyl-CoA.
- AlphaLISA anti-acetylated lysine acceptor beads.
- · Streptavidin-coated donor beads.
- AlphaLISA Assay Buffer.
- Test compounds (dissolved in DMSO).
- 384-well white opaque microplates.



• AlphaScreen-compatible plate reader.

Procedure:

- Compound Plating: Dispense test compounds into the wells of a 384-well plate.
- Enzyme/Substrate Mix: Prepare a mixture containing the p300/CBP enzyme and the biotinylated histone peptide substrate in the assay buffer.
- Reaction Initiation: Add Acetyl-CoA to the enzyme/substrate mixture to initiate the enzymatic reaction. Immediately dispense the reaction mixture into the wells containing the test compounds.
- Enzymatic Reaction: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for histone acetylation.
- Detection: Add a suspension of AlphaLISA acceptor beads (coated with an antibody recognizing the acetylated peptide) to each well.
- Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 60 minutes).
- Donor Bead Addition: Add a suspension of streptavidin-coated donor beads to each well.
- Final Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30-60 minutes).
- Measurement: Read the plate on an AlphaScreen-compatible plate reader.
- Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of HAT activity.
 Calculate IC50 values for active compounds.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol provides a general framework for performing a CETSA to confirm that a compound binds to CBP/p300 within a cellular context.[10][11][12]



Objective: To determine the target engagement of a CBP/p300 inhibitor in intact cells by measuring the thermal stabilization of the target protein.

Materials:

- Cultured cells expressing CBP/p300.
- Test compound and vehicle control (DMSO).
- Phosphate-buffered saline (PBS) with protease inhibitors.
- Lysis buffer (e.g., Triton X-100 based).
- PCR tubes or plates.
- · Thermal cycler.
- Centrifuge.
- SDS-PAGE and Western blotting reagents.
- Anti-CBP or anti-p300 antibody.

Procedure:

- Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration and for a specific duration (e.g., 1-2 hours) at 37°C.
- Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
- Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
- Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

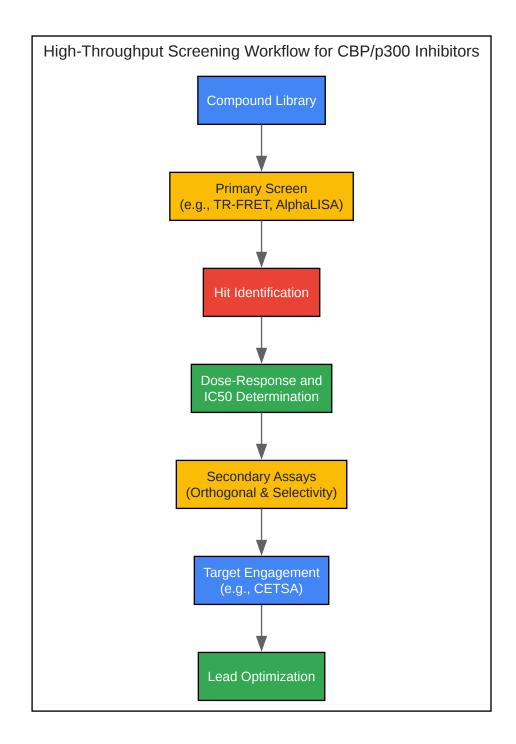


- Centrifugation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- Sample Preparation: Collect the supernatant and determine the protein concentration. Prepare samples for SDS-PAGE.
- Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CBP or p300.
- Detection and Analysis: Detect the protein bands using a secondary antibody and an appropriate detection system. Quantify the band intensities. A ligand-bound protein will be more stable at higher temperatures, resulting in a higher amount of soluble protein detected. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of **XDM-CBP** in high-throughput screening.

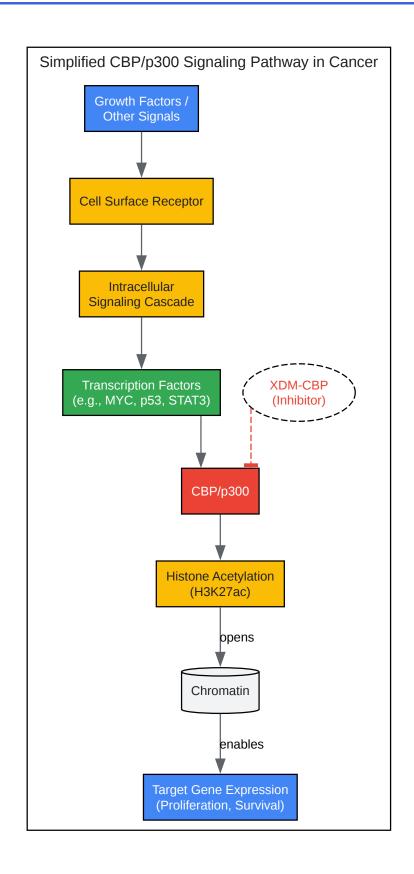




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Caption: HTS workflow for identifying and validating CBP/p300 inhibitors.

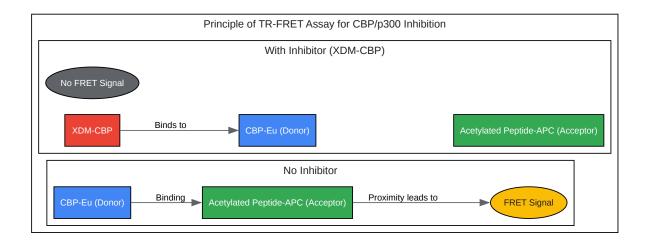




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Caption: CBP/p300 signaling in cancer and the inhibitory action of XDM-CBP.





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Caption: TR-FRET assay principle for detecting CBP/p300 inhibitors.

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